molecular formula C13H11NO2 B1143157 1,2-Benzenediol, 3-[(phenylimino)methyl]- CAS No. 168915-06-8

1,2-Benzenediol, 3-[(phenylimino)methyl]-

Cat. No.: B1143157
CAS No.: 168915-06-8
M. Wt: 213.23194
InChI Key:
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Description

1,2-Benzenediol, 3-[(phenylimino)methyl]- is an organic compound with the molecular formula C13H11NO2. It is known for its unique structure, which includes a benzenediol moiety and a phenylimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenediol, 3-[(phenylimino)methyl]- can be synthesized through a condensation reaction between 1,2-benzenediol and aniline in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of 1,2-Benzenediol, 3-[(phenylimino)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 3-[(phenylimino)methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Benzenediol, 3-[(phenylimino)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 3-[(phenylimino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their structure and function. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological macromolecules makes it a valuable compound in scientific research .

Properties

IUPAC Name

3-(phenyliminomethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-8-4-5-10(13(12)16)9-14-11-6-2-1-3-7-11/h1-9,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCNVDHSEBASIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425183
Record name 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141281-43-8
Record name 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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